molecular formula C18H16O B14181039 1-[(1R)-1-Phenylethoxy]naphthalene CAS No. 847934-73-0

1-[(1R)-1-Phenylethoxy]naphthalene

Cat. No.: B14181039
CAS No.: 847934-73-0
M. Wt: 248.3 g/mol
InChI Key: UPCFYHGRUGIAEM-CQSZACIVSA-N
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Description

1-[(1R)-1-Phenylethoxy]naphthalene is an organic compound with the molecular formula C17H16O It is a derivative of naphthalene, where a phenylethoxy group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene typically involves the reaction of naphthalene with (1R)-1-phenylethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the phenylethanol to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-Phenylethoxy]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1R)-1-Phenylethoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-Phenylethoxy]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure.

    1-Phenylethanol: The alcohol derivative used in the synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene.

    Naphthoquinone: An oxidized derivative of naphthalene.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

847934-73-0

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-[(1R)-1-phenylethoxy]naphthalene

InChI

InChI=1S/C18H16O/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3/t14-/m1/s1

InChI Key

UPCFYHGRUGIAEM-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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